Dirithromycin (Standard)

Antimicrobial Susceptibility Macrolide Antibiotics Respiratory Pathogens

Procure Dirithromycin (CAS 62013-04-1) for advanced research. As a prodrug of erythromycylamine, it offers an extended half-life (23-44h) and high tissue penetration, ideal for sustained-release and pharmacokinetic studies. It also exhibits minimal CYP3A4 interaction. Ideal for comparator studies in antimicrobial assays. Global shipping available.

Molecular Formula C42H78N2O14
Molecular Weight 835.1 g/mol
Cat. No. B10753674
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDirithromycin (Standard)
Molecular FormulaC42H78N2O14
Molecular Weight835.1 g/mol
Structural Identifiers
SMILESCCC1C(C2C(C(C(CC(C(C(C(C(C(=O)O1)C)OC3CC(C(C(O3)C)O)(C)OC)C)OC4C(C(CC(O4)C)N(C)C)O)(C)O)C)NC(O2)COCCOC)C)(C)O
InChIInChI=1S/C42H78N2O14/c1-15-29-42(10,49)37-24(4)32(43-30(56-37)21-52-17-16-50-13)22(2)19-40(8,48)36(58-39-33(45)28(44(11)12)18-23(3)53-39)25(5)34(26(6)38(47)55-29)57-31-20-41(9,51-14)35(46)27(7)54-31/h22-37,39,43,45-46,48-49H,15-21H2,1-14H3/t22-,23-,24?,25+,26-,27+,28+,29-,30-,31+,32+,33-,34+,35+,36-,37-,39+,40-,41-,42-/m1/s1
InChIKeyWLOHNSSYAXHWNR-XKZDMFDNSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dirithromycin (CAS 62013-04-1): A Prodrug Macrolide Antibiotic for Specialized Research and Industrial Procurement


Dirithromycin, systematically named (1R,2R,3R,6R,7S,8S,9R,10R,12R,13S,15R)-9-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-3-ethyl-2,10-dihydroxy-7-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-15-(2-methoxyethoxymethyl)-2,6,8,10,12,17-hexamethyl-4,16-dioxa-14-azabicyclo[11.3.1]heptadecan-5-one, is a semi-synthetic macrolide antibiotic derived from erythromycin [1]. It is a prodrug that undergoes non-enzymatic hydrolysis during absorption to form the active moiety, erythromycylamine [1]. This compound is characterized by a 14-membered lactone ring and is used in the treatment of various bacterial infections, including respiratory tract, skin, and soft tissue infections [2].

Why Generic Substitution of Dirithromycin with Other Macrolides is Inappropriate for Targeted Research


While dirithromycin shares the 14-membered macrolide core with erythromycin, clarithromycin, and azithromycin, its unique prodrug design and distinct physicochemical properties preclude simple interchangeability [1]. As a prodrug of erythromycylamine, dirithromycin exhibits a markedly different pharmacokinetic profile, including a significantly prolonged elimination half-life and extensive tissue penetration, which are not replicated by its active metabolite alone or by other macrolides [2]. Consequently, substituting dirithromycin with a generic macrolide in research or industrial applications would fail to replicate these specific in vivo distribution and duration-of-action characteristics, potentially confounding experimental outcomes or manufacturing processes [REFS-1, REFS-2].

Quantitative Differentiation of Dirithromycin: Head-to-Head Evidence for Scientific Procurement Decisions


Comparative In Vitro Activity Against Streptococcus pneumoniae: MIC50/MIC90 Profiles

In a comparative study of 79 penicillin-susceptible S. pneumoniae strains, dirithromycin exhibited an MIC50 of 0.03 µg/mL and an MIC90 of 0.5 µg/mL, which were nearly identical to those of erythromycin (0.016 and 0.5 µg/mL) and azithromycin (0.03 and 0.5 µg/mL), but clarithromycin was slightly more potent (MIC90 0.06 µg/mL) and roxithromycin less potent (MIC90 2 µg/mL) [1]. This demonstrates that dirithromycin's in vitro potency against this key pathogen is equivalent to erythromycin and azithromycin, the clinical standards, providing a baseline for comparative studies.

Antimicrobial Susceptibility Macrolide Antibiotics Respiratory Pathogens

Extended Elimination Half-Life: Pharmacokinetic Advantage for Once-Daily Dosing

Dirithromycin demonstrates a significantly prolonged elimination half-life (t1/2β) of 23.3 ± 7.6 hours in healthy subjects, compared to erythromycin's approximate 1.5-hour half-life [REFS-1, REFS-2]. This extended half-life is a direct result of its extensive tissue distribution and slow release from the tissue compartment, which is a key differentiator from other macrolides like clarithromycin (t1/2 ~3-4 hours) and azithromycin (t1/2 ~68 hours, but with different tissue kinetics) [2].

Pharmacokinetics Drug Metabolism Half-life

Superior Tissue Penetration and Prolonged Retention in Respiratory and Prostatic Tissues

Dirithromycin exhibits extensive tissue penetration, achieving lung parenchyma concentrations of 1.58-3.81 mg/kg and prostatic tissue concentrations of 4.1-6.5 mg/kg at 15-17 hours post-dose, with significant concentrations persisting for up to 24 hours [1]. In contrast, erythromycin tissue levels are generally lower and decline more rapidly. This high and sustained tissue concentration is a direct consequence of dirithromycin's prodrug design and its active metabolite, erythromycylamine, which is slowly released from tissues [1].

Tissue Distribution Macrolide Antibiotics Drug Localization

Comparative Clinical Efficacy in COPD Exacerbations: Non-Inferiority to Azithromycin

In a randomized, investigator-blinded trial comparing 5-day courses of once-daily dirithromycin (500 mg) and azithromycin (500 mg day 1, 250 mg days 2-5) for acute exacerbations of COPD, clinical efficacy at the late post-treatment visit (days 25-35) was reported in 95.5% of dirithromycin-treated patients and 86.5% of azithromycin-treated patients [1]. The difference was 9.0% (95% CI: -3.7 to 21.6), indicating comparable efficacy [1].

Clinical Trial Respiratory Infection Comparative Efficacy

Favorable Safety Profile: Low Incidence of Severe Adverse Events and Drug Interactions

A pooled analysis of 7437 patients from 66 studies showed that dirithromycin has a safety profile comparable to other macrolides, with 99% of adverse events being mild or moderate in severity [1]. Notably, dirithromycin demonstrates a low potential for clinically significant drug interactions, unlike erythromycin and clarithromycin which are known inhibitors of CYP3A4 [2]. For instance, dirithromycin does not significantly affect the pharmacokinetics of theophylline, oral contraceptives, cyclosporine, or terfenadine [2].

Drug Safety Adverse Events Drug Interactions

Defined Research and Industrial Applications for Dirithromycin Based on Quantitative Evidence


Pharmacokinetic and Tissue Distribution Studies Requiring Prolonged Half-Life

Given its extended elimination half-life of 23-44 hours and high tissue concentrations (e.g., 4.1-6.5 mg/kg in prostate), dirithromycin is an ideal candidate for investigating drug accumulation and sustained release in tissues. This makes it particularly valuable for studies on drug delivery systems, local antibiotic therapy, or models of chronic infection where prolonged exposure is needed [REFS-1, REFS-2].

In Vitro Susceptibility Testing and Comparator Studies for Macrolide Antibiotics

Dirithromycin's well-characterized in vitro activity against common respiratory pathogens, such as S. pneumoniae (MIC50 0.03 µg/mL, MIC90 0.5 µg/mL), makes it a useful comparator in antimicrobial susceptibility assays. It can serve as a benchmark for evaluating new macrolide derivatives or for studying resistance mechanisms, particularly in settings where a 14-membered macrolide with a distinct prodrug structure is required [1].

Clinical Research in Respiratory Infections Where Once-Daily Dosing is Advantageous

The clinical efficacy data, showing non-inferiority to azithromycin in COPD exacerbations (95.5% vs. 86.5% efficacy), supports the use of dirithromycin in clinical studies focused on respiratory tract infections. Its once-daily dosing regimen, enabled by its long half-life, is a practical advantage for patient compliance and protocol adherence in clinical trials [1].

Drug Interaction Studies Requiring a Macrolide with Low CYP3A4 Inhibition Potential

Dirithromycin's minimal impact on CYP3A4 substrates (e.g., theophylline, cyclosporine) makes it a suitable candidate for studies investigating drug-drug interactions, particularly in comparison to strong CYP3A4 inhibitors like erythromycin and clarithromycin. This property allows for cleaner pharmacokinetic studies when co-administered with other medications [REFS-1, REFS-2].

Quote Request

Request a Quote for Dirithromycin (Standard)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.